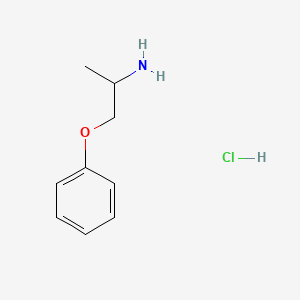

(2-Aminopropoxy)benzene hydrochloride

Description

(2-Aminopropoxy)benzene hydrochloride, also known as 4-(2-aminopropoxy)-3,5-dimethylphenol hydrochloride (IUPAC name), is a synthetic compound structurally related to mexiletine, a class Ib antiarrhythmic agent. Key synonyms include p-Hydroxymexiletine and KOE 2127CL .

Properties

IUPAC Name |

1-phenoxypropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-8(10)7-11-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLPIMLERDDFLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672561 | |

| Record name | 1-Phenoxypropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1519-94-4 | |

| Record name | NSC41864 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenoxypropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a classical method for introducing alkoxyamine groups onto electron-deficient aromatic rings. For (2-aminopropoxy)benzene, this typically involves reacting a benzene derivative containing a leaving group (e.g., chloride or bromide) with 2-aminopropanol. However, the electron-rich nature of benzene necessitates activating groups or harsh conditions.

In US20080319225A1 , a related synthesis employs ethyl acetate and sodium hydroxide to deprotect intermediates, followed by acetylation with acetic anhydride . Adapted to (2-aminopropoxy)benzene, this could involve:

-

Chlorobenzene activation : Introducing a nitro group para to the chloride to enhance reactivity.

-

Alkoxyamination : Reacting with 2-aminopropanol under basic conditions (e.g., K2CO3 in DMF) at 80–100°C.

-

Nitro reduction : Catalytic hydrogenation (H2/Pd-C) to convert the nitro group to an amine .

Challenges include competing elimination reactions and low yields due to steric hindrance. Optimized protocols from US6310249B1 suggest using polar aprotic solvents (e.g., o-dichlorobenzene) and aluminum chloride as a Lewis acid to facilitate substitution .

Reductive Amination Strategies

Reductive amination offers a streamlined route by combining ketone intermediates with ammonia or amines under reducing conditions. For (2-aminopropoxy)benzene, this method avoids protection-deprotection steps.

Example from US20080319225A1 :

-

Step 1 : Hydrogenation of 4-methoxybenzylmethylketone with R(+)-methylbenzylamine and PtO2 catalyst yields a chiral amine intermediate .

-

Step 2 : Acidic workup (HCl/EtOH) precipitates the hydrochloride salt.

Adapting this to (2-aminopropoxy)benzene:

-

Ketone synthesis : Friedel-Crafts acylation of benzene with chloroacetone to form 2-propanoylchlorobenzene.

-

Reductive amination : Reaction with ammonium acetate and NaBH3CN in methanol, followed by HCl treatment to isolate the hydrochloride salt .

Yields depend on the reducing agent; US20080319225A1 reports 59.9% yield using PtO2, while amalgamated zinc (as in MDPI’s synthesis ) may offer cost advantages .

Friedel-Crafts and Acylation-Derived Routes

Friedel-Crafts acylation is pivotal for constructing aromatic ketones, which can be converted to amines via reduction or amination.

Methodology from US6310249B1 :

-

Acylation : React anthranilic acid with tosyl chloride in o-dichlorobenzene.

-

Friedel-Crafts reaction : Aluminum chloride-mediated coupling with fluorobenzene .

For (2-aminopropoxy)benzene:

-

Acylation : Benzene reacts with 3-chloropropionyl chloride under AlCl3 catalysis to form 2-chloropropiophenone.

-

Amination : Displacement of chloride with ammonia in a pressurized reactor.

This route benefits from continuous processing in a single solvent (e.g., o-dichlorobenzene), reducing material losses .

Hydrochloride Salt Formation

The final step in all routes involves converting the free amine to its hydrochloride salt. General protocol:

-

Free amine isolation : Extract the amine into an organic solvent (e.g., ethyl acetate).

-

Acidification : Bubble HCl gas or add concentrated HCl dropwise under ice cooling.

-

Crystallization : Evaporate the solvent and recrystallize from ethanol/ether .

US20080319225A1 emphasizes controlling pH during neutralization to avoid by-products .

Comparative Analysis of Methods

Challenges and Optimization

-

By-product formation : Over-alkylation during Friedel-Crafts reactions necessitates excess AlCl3 (2–4 equivalents) .

-

Optical purity : Chiral amines require enantioselective hydrogenation, as in US20080319225A1 , using R(+)-methylbenzylamine .

-

Solvent recovery : o-Dichlorobenzene (DCB) is recycled via distillation, per US6310249B1 , to reduce waste .

Chemical Reactions Analysis

Types of Reactions

(2-Aminopropoxy)benzene hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, are common

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3, FeCl3)

Major Products Formed

Scientific Research Applications

(2-Aminopropoxy)benzene hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Aminopropoxy)benzene hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on the context. The pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions .

Comparison with Similar Compounds

Key Physicochemical Properties :

- Molecular Formula: C₁₁H₁₆ClNO₂

- Molecular Weight : 217.69 g/mol

- pKa: 10.27 (basic amino group)

- LogP : 1.83 (indicating moderate lipophilicity)

- LogD (pH 7.4) : 0.09 (reduced partitioning in physiological conditions)

- Hydrogen Bond Donors/Acceptors: 2/3

- Polar Surface Area : 55.48 Ų

This compound’s structure features a phenolic core with a 2-aminopropoxy side chain and methyl substituents, influencing its solubility, bioavailability, and interaction with biological targets such as voltage-gated sodium channels .

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs and Derivatives

The compound is part of a broader family of mexiletine derivatives and related aryloxypropanolamines. Key analogs include:

Pharmacological and Physicochemical Insights

- Lipophilicity and Solubility: The phenolic -OH group in (2-aminopropoxy)benzene hydrochloride reduces LogP compared to mexiletine (1.83 vs. 2.8), decreasing membrane permeability but improving aqueous solubility. Methoxy-substituted analogs (e.g., 1-(2-Aminopropoxy)-2-methoxybenzene HCl) exhibit intermediate LogD values, balancing solubility and bioavailability .

- Ion Channel Modulation: Hydroxylated mexiletine analogs, including the target compound, were tested on hNav1.4 sodium channels using mutant cycle analysis . Key findings: Coupling Energy (ΔG): The target compound showed ΔG = -3.2 kJ/mol, indicating weaker binding than mexiletine (ΔG = -5.1 kJ/mol) due to steric hindrance from the phenolic group. pH Sensitivity: The phenolic -OH group (pKa ~10.27) may ionize at physiological pH, altering interactions with charged channel residues .

- Therapeutic Implications: While mexiletine is used clinically for arrhythmias and neuropathic pain, hydroxylated analogs like this compound are investigational. Their reduced LogP may limit CNS penetration but improve cardiac tissue selectivity .

Biological Activity

(2-Aminopropoxy)benzene hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an amino group and a propoxy group attached to a benzene ring. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₂ClN₁O, with a molecular weight of approximately 175.65 g/mol. Its structure allows for various interactions with biological targets, primarily due to the presence of the amino group, which can form hydrogen bonds and participate in electrostatic interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Receptors : The amino group enhances the compound's ability to bind to various receptors, potentially influencing signaling pathways involved in cell proliferation and apoptosis.

- Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, which may protect cells from oxidative stress by scavenging free radicals.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of (2-Aminopropoxy)benzene exhibit antimicrobial properties against certain bacterial strains.

Pharmacological Studies

Recent studies have evaluated the pharmacological properties of this compound through various assays. Below is a summary of key findings:

Case Studies

- Antiproliferative Activity : A study investigated the effects of this compound on A549 lung cancer cells. The compound was found to inhibit cell proliferation significantly in a dose-dependent manner, suggesting its potential as an anticancer agent.

- Antioxidant Effects : In vitro assays demonstrated that this compound could reduce oxidative stress markers in cultured cells, indicating its potential role in protecting against oxidative damage.

- Antimicrobial Efficacy : The compound was tested against several bacterial strains, revealing promising results that warrant further investigation into its mechanism of action and potential applications as an antimicrobial agent.

Q & A

Q. What are the recommended methods for synthesizing (2-Aminopropoxy)benzene hydrochloride in a laboratory setting?

The compound is typically synthesized via nucleophilic substitution, where 2-aminopropanol reacts with a halogenated benzene derivative under controlled conditions. Key steps include maintaining anhydrous conditions (e.g., using molecular sieves) and optimizing reaction temperature (60–80°C) to minimize by-products like hydrofluoric acid, which can form due to fluoride release from precursors . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography is critical to achieve >95% purity. Characterization requires NMR (¹H/¹³C) to confirm the amine-proton environment and HPLC to assess purity .

Q. What safety protocols are essential for handling this compound?

Due to its classification as a Skin Corrosive (Category 1B, H314), mandatory PPE includes nitrile gloves, sealed goggles, and lab coats. Work must be conducted in a fume hood to avoid inhalation of aerosols. Storage requires inert atmospheres (argon/nitrogen) at room temperature, away from strong bases or oxidizers to prevent decomposition into hazardous by-products like HF or HCl . Spills should be neutralized with calcium carbonate and disposed of via licensed hazardous waste services .

Q. Which analytical techniques are most effective for characterizing this compound’s stability under varying pH conditions?

Stability studies should use UV-Vis spectroscopy to monitor degradation kinetics (e.g., at pH 2–12). The compound’s calculated LogD (pH 7.4 = 0.09) suggests moderate hydrophilicity, making it prone to hydrolysis in acidic/basic media . Accelerated stability testing (40°C/75% RH) over 14 days, followed by LC-MS, can identify degradation products like 3,5-dimethylphenol. PKa (10.27) indicates protonation of the amine group at physiological pH, affecting solubility in biological assays .

Advanced Research Questions

Q. How can researchers address contradictory data regarding the compound’s cytotoxicity in pharmacological studies?

Contradictions often arise from differences in cell lines or assay conditions. For example, discrepancies in IC50 values may stem from varying serum protein binding (use standardized FBS-free media) or intracellular pH. A meta-analysis approach, comparing data across studies using unified protocols (e.g., MTT assay at 48-hour exposure), is recommended. Cross-validate results with orthogonal methods like flow cytometry for apoptosis .

Q. What experimental design considerations are critical when studying the compound’s reactivity with biological macromolecules?

Avoid glassware due to the compound’s HF-releasing properties; use PTFE or polypropylene containers instead . For binding studies (e.g., with serum albumin), employ isothermal titration calorimetry (ITC) to measure affinity (Kd) while controlling for temperature (25°C) and ionic strength (150 mM NaCl). Pre-saturate the protein with fatty acids to mimic physiological conditions .

Q. How can ecological risk assessments be conducted despite the lack of ecotoxicological data?

Apply read-across methods using structurally similar compounds (e.g., benzylamine derivatives) to estimate persistence (t½) and bioaccumulation (LogKow). Use QSAR models (e.g., EPI Suite) to predict acute aquatic toxicity (LC50 for Daphnia magna). Validate predictions with microcosm studies, monitoring fluoride ion release in simulated freshwater systems .

Q. What strategies optimize the compound’s bioavailability in preclinical models?

Formulate as a hydrochloride salt to enhance water solubility. Use pharmacokinetic studies (IV/PO dosing in rodents) to calculate bioavailability (F%) and identify first-pass metabolism pathways. Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) can mitigate rapid clearance. Nanoparticle encapsulation (PLGA carriers) improves tissue penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.